molecular formula C8H5ClF3NO B1364801 4-Chloro-2-(trifluoromethyl)benzamide CAS No. 886496-79-3

4-Chloro-2-(trifluoromethyl)benzamide

Cat. No. B1364801
M. Wt: 223.58 g/mol
InChI Key: MRURROGSGQQKOB-UHFFFAOYSA-N
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Description

“4-Chloro-2-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 886496-79-3 . It has a molecular weight of 223.58 . The IUPAC name for this compound is 4-chloro-2-(trifluoromethyl)benzamide .


Synthesis Analysis

A synthetic method of 2-trifluoromethyl benzamide has been disclosed in a patent . The method involves using 2,3-dichlorotrifluorotoluene as a raw material to prepare 2-fluoro-6-cyano trifluorotoluene through fluorination and cyano substitution. The 2-fluoro-6-cyano trifluorotoluene is then subjected to hydrogenation dechlorination and hydrolysis to prepare the 2-trifluoromethyl benzamide .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-(trifluoromethyl)benzamide” is 1S/C8H5ClF3NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Chloro-2-(trifluoromethyl)benzamide” is a solid at room temperature .

Scientific Research Applications

Antifungal Activity

  • Scientific Field: Medical and Biological Sciences
  • Application Summary: Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which includes 4-Chloro-2-(trifluoromethyl)benzamide, have been synthesized and evaluated as potential antifungal agents .
  • Methods of Application: The specific experimental procedures were not detailed in the source, but it typically involves synthesizing the compound and testing its efficacy against various fungal strains .
  • Results or Outcomes: The source did not provide specific results or outcomes for this application .

Antibacterial Activity

  • Scientific Field: Medical and Biological Sciences
  • Application Summary: Salicylanilide 4-(trifluoromethyl)benzoates, which includes 4-Chloro-2-(trifluoromethyl)benzamide, have been investigated for their potential as antibacterial and antimycobacterial agents .
  • Methods of Application: The specific experimental procedures were not detailed in the source, but it typically involves synthesizing the compound and testing its efficacy against various bacterial strains .
  • Results or Outcomes: The source did not provide specific results or outcomes for this application .

Synthesis of Other Compounds

  • Scientific Field: Chemistry
  • Application Summary: 4-(Trifluoromethyl)benzylamine has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .
  • Methods of Application: The specific experimental procedures were not detailed in the source, but it typically involves using the compound as a reagent in a chemical reaction to synthesize other compounds .
  • Results or Outcomes: The source did not provide specific results or outcomes for this application .

Drug Synthesis

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: The compound has been used in the synthesis of FDA-approved drugs that contain the trifluoromethyl group . One such drug is sorafenib , which has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
  • Methods of Application: The specific experimental procedures were not detailed in the source, but it typically involves using the compound as a reagent in a chemical reaction to synthesize other compounds .
  • Results or Outcomes: The source did not provide specific results or outcomes for this application .

Synthesis of Fluorine-Containing Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Organo-fluorine chemistry is a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors; hence, several applications are witnessed in medicines, electronics, agrochemicals, and catalysis . 4-Chloro-2-(trifluoromethyl)benzamide, being a fluorine-containing compound, can be used in the synthesis of these organo-fluorine compounds .
  • Methods of Application: The specific experimental procedures were not detailed in the source, but it typically involves using the compound as a reagent in a chemical reaction to synthesize other fluorine-containing compounds .
  • Results or Outcomes: The source did not provide specific results or outcomes for this application .

Material Science

  • Scientific Field: Material Science
  • Application Summary: 4-Chloro-2-(trifluoromethyl)benzamide can be used in the synthesis of materials with specific properties due to the presence of the trifluoromethyl group .
  • Methods of Application: The specific experimental procedures were not detailed in the source, but it typically involves using the compound as a reagent in a chemical reaction to synthesize other materials .
  • Results or Outcomes: The source did not provide specific results or outcomes for this application .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethyl group-containing compounds, such as “4-Chloro-2-(trifluoromethyl)benzamide”, have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . This suggests that “4-Chloro-2-(trifluoromethyl)benzamide” and similar compounds may have wide application prospects in the fields of medicine, electronics, agrochemicals, and catalysis .

properties

IUPAC Name

4-chloro-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRURROGSGQQKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397247
Record name 4-Chloro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethyl)benzamide

CAS RN

886496-79-3
Record name 4-Chloro-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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